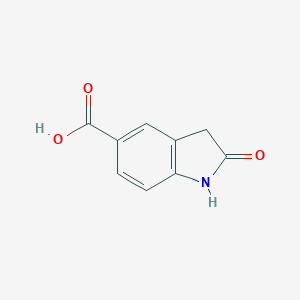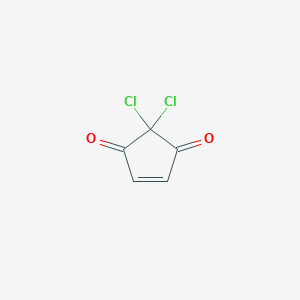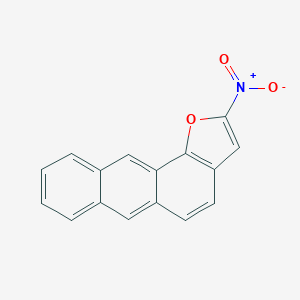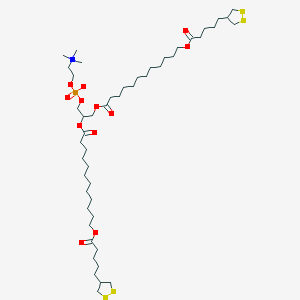
5-Carboxyoxindole
概要
説明
5-Carboxyoxindole is a compound that has been used in the preparation of a new magnetic nanocatalyst . This nanocatalyst, known as Pd supported on 5-carboxyoxindole functionalized cell@Fe3O4 nanoparticles (Pd@CAI@cell@Fe3O4), has been employed for Heck-type arylation of different substituted maleimides with iodoarenes .
Synthesis Analysis
The Pd@CAI@cell@Fe3O4 nanocatalyst was prepared and characterized using various techniques such as inductively coupled plasma atomic emission spectroscopy, Fourier-transform infrared spectroscopy, X-ray diffraction, scanning electron microscopy, transmission electron microscopy, thermogravimetric analysis, and energy-dispersive X-ray spectroscopy . The nanocatalyst was used for Heck-type arylation of different substituted maleimides with iodoarenes, providing good to excellent yields .Molecular Structure Analysis
The molecular formula of 5-Carboxyoxindole is C9H7NO3 . Its average mass is 177.157 Da and its mono-isotopic mass is 177.042587 Da .Chemical Reactions Analysis
The Pd@CAI@cell@Fe3O4 nanocatalyst was employed for Heck-type arylation of different substituted maleimides with iodoarenes . This green catalyst was easily recovered and reused several times with no substantial loss of activity, providing a clean and efficient synthetic procedure with excellent yield and reduced time .Physical And Chemical Properties Analysis
5-Carboxyoxindole has a density of 1.4±0.1 g/cm3, a boiling point of 459.8±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . Its enthalpy of vaporization is 75.9±3.0 kJ/mol and its flash point is 231.9±28.7 °C . It has 4 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .科学的研究の応用
Preparation of Magnetic Nanocatalyst
One of the significant applications of 5-Carboxyoxindole is in the preparation of a new magnetic nanocatalyst . This nanocatalyst, known as Pd supported on 5-carboxyoxindole functionalized cell@Fe3O4 nanoparticles (Pd@CAI@cell@Fe3O4), was prepared and characterized using various techniques such as inductively coupled plasma atomic emission spectroscopy, Fourier-transform infrared spectroscopy, X-ray diffraction, scanning electron microscopy, transmission electron microscopy, thermogravimetric analysis, and energy-dispersive X-ray spectroscopy .
Heck Reaction Catalyst
The Pd@CAI@cell@Fe3O4 nanocatalyst was employed for Heck-type arylation of different substituted maleimides with iodoarenes . The reaction yielded good to excellent results. This green catalyst was easily recovered and reused several times with no substantial loss of activity, providing a clean and efficient synthetic procedure with excellent yield and reduced time .
Nanocatalysis
The field of nanocatalysis has emerged at the interface between homogeneous and heterogeneous catalysis . The Pd@CAI@cell@Fe3O4 nanocatalyst, prepared using 5-Carboxyoxindole, suggests exceptional solutions to various industries for catalyst enhancement .
Biopolymer Supports
The majority of scientists increasingly employ biopolymer supports from renewable, durable, and abundant resources as attractive materials for catalysis reactions . 5-Carboxyoxindole plays a crucial role in this process.
Synthesis of Organic Compounds
Nanocatalysts have high specific surface area and surface energy, which result in their high catalytic activity . They have other properties, such as improving the selectivity of the reactions while reducing the reaction temperature, minimizing side reactions, and with higher recycling rates . Hence, these catalysis are of great interest for researchers in the synthesis of many organic compounds .
Stabilization of Transition Metal Complexes
Supported nanocellulose is emerging as an attractive protocol to stabilize some transition metal complexes . In recent times, nanocellulose supporting palladium, platinum, zirconium, copper and nickel nanoparticles have been studied and reported . 5-Carboxyoxindole plays a significant role in this process.
作用機序
Target of Action
5-Carboxyoxindole is primarily used as a catalyst in chemical reactions . Specifically, it has been used in the preparation of palladium supported on 5-carboxyoxindole functionalized cell@Fe3O4 nanoparticles . This compound serves as a key component in the creation of a new magnetic nanocatalyst .
Mode of Action
The compound interacts with its targets through chemical reactions. In the case of the palladium supported on 5-carboxyoxindole functionalized cell@Fe3O4 nanoparticles, 5-Carboxyoxindole plays a crucial role in the Heck-type arylation of different substituted maleimides with iodoarenes .
Biochemical Pathways
Its role in the heck-type arylation suggests it may influence pathways related to the formation and modification of organic compounds .
Pharmacokinetics
Its impact on bioavailability would be more pertinent in the context of the final compounds it helps synthesize .
Result of Action
The primary result of 5-Carboxyoxindole’s action is the successful catalysis of chemical reactions, such as the Heck-type arylation of different substituted maleimides with iodoarenes . This leads to the production of desired organic compounds with good to excellent yields .
Action Environment
The efficacy and stability of 5-Carboxyoxindole as a catalyst can be influenced by various environmental factors, including temperature, solvent used, and the presence of other compounds . For instance, in the preparation of the palladium supported on 5-carboxyoxindole functionalized cell@Fe3O4 nanoparticles, the reaction was performed under specific conditions for optimal results .
Safety and Hazards
将来の方向性
The use of 5-Carboxyoxindole in the preparation of new magnetic nanocatalysts presents exciting possibilities for future research . These nanocatalysts have high specific surface area and surface energy, which result in their high catalytic activity . They also have other properties, such as improving the selectivity of the reactions while reducing the reaction temperature, minimizing side reactions, and with higher recycling rates . This makes them of great interest for researchers in the synthesis of many organic compounds .
特性
IUPAC Name |
2-oxo-1,3-dihydroindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-8-4-6-3-5(9(12)13)1-2-7(6)10-8/h1-3H,4H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLKBUWXODIMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378368 | |
| Record name | 5-Carboxyoxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102359-00-2 | |
| Record name | 5-Carboxyoxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Oxindole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 5-carboxyoxindole in the development of the magnetic catalyst?
A1: In this study, 5-carboxyoxindole acts as a linker or a bridge between the magnetic core (Fe3O4 nanoparticles) and the catalytically active palladium (Pd) nanoparticles []. The carboxy group of 5-carboxyoxindole likely interacts with the Fe3O4 surface, while the oxindole nitrogen might coordinate with Pd, creating a stable and active catalytic system. This functionalization strategy helps to anchor the Pd nanoparticles, preventing aggregation and leaching, thus enhancing the catalyst's reusability.
Q2: How does the use of 5-carboxyoxindole contribute to the "green" aspect of this catalytic system?
A2: The incorporation of 5-carboxyoxindole contributes to the "green" nature of the catalyst in several ways. Firstly, it allows for the development of a heterogeneous catalyst, meaning the catalyst exists in a different phase (solid) than the reactants and products (liquid). This facilitates easy separation and recovery of the catalyst from the reaction mixture, enabling its reuse and minimizing waste []. Secondly, the efficient stabilization of Pd nanoparticles by 5-carboxyoxindole reduces the potential leaching of this heavy metal into the environment, aligning with the principles of green chemistry.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole](/img/structure/B9517.png)
![(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B9519.png)







![Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate](/img/structure/B9530.png)

